molecular formula C14H26N2O2 B13453280 Tert-butyl 3-[(cyclopropylmethyl)amino]piperidine-1-carboxylate

Tert-butyl 3-[(cyclopropylmethyl)amino]piperidine-1-carboxylate

Cat. No.: B13453280
M. Wt: 254.37 g/mol
InChI Key: HDXBVKIHCGIYQN-UHFFFAOYSA-N
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Description

Tert-butyl 3-[(cyclopropylmethyl)amino]piperidine-1-carboxylate: is a chemical compound with the molecular formula C13H24N2O2 . It is a versatile compound used in various scientific research applications due to its unique structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-[(cyclopropylmethyl)amino]piperidine-1-carboxylate typically involves the reaction of tert-butyl piperidine-1-carboxylate with cyclopropylmethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-[(cyclopropylmethyl)amino]piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Tert-butyl 3-[(cyclopropylmethyl)amino]piperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of catalysts and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of tert-butyl 3-[(cyclopropylmethyl)amino]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-[(cyclopropylmethyl)amino]piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and as a precursor for the synthesis of novel compounds .

Properties

Molecular Formula

C14H26N2O2

Molecular Weight

254.37 g/mol

IUPAC Name

tert-butyl 3-(cyclopropylmethylamino)piperidine-1-carboxylate

InChI

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-8-4-5-12(10-16)15-9-11-6-7-11/h11-12,15H,4-10H2,1-3H3

InChI Key

HDXBVKIHCGIYQN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NCC2CC2

Origin of Product

United States

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